molecular formula C9H14N4O4 B1205623 1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine CAS No. 67013-99-4

1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine

Cat. No.: B1205623
CAS No.: 67013-99-4
M. Wt: 242.23 g/mol
InChI Key: FECRKKQKJNKYNF-PXBUCIJWSA-N
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Description

1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine is a nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytosine, a fundamental component of DNA and RNA, but it features a modified sugar moiety, specifically an arabinofuranosyl group. This modification imparts unique properties to the compound, making it valuable for various scientific applications.

Preparation Methods

The synthesis of 1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine typically involves the following steps:

    Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.

    Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using benzoyl or other protecting groups to prevent unwanted reactions.

    Azidation: The protected uridine is then subjected to azidation using diphenylphosphorazide and triphenylphosphine, resulting in the formation of an azido derivative.

    Reduction: The azido group is reduced to an amino group using hydrogenation or other suitable reducing agents.

    Deprotection: Finally, the protecting groups are removed to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. By incorporating into the growing nucleic acid chain, it can cause chain termination or induce mutations, leading to the inhibition of cell proliferation and viral replication .

Comparison with Similar Compounds

1-(2-Amino-2-deoxy-beta-D-arabinofuranosyl)cytosine is unique due to its arabinofuranosyl sugar moiety, which distinguishes it from other nucleoside analogs. Similar compounds include:

The unique properties of this compound, such as its ability to be incorporated into nucleic acids and interfere with their function, make it a valuable tool in scientific research and therapeutic development.

Properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRKKQKJNKYNF-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30985856
Record name 1-(2-Amino-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67013-99-4
Record name Cytaramin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Amino-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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